molecular formula C11H16O2S B8309522 2-[2-(4-Methylthiophenyl)ethoxy]ethanol

2-[2-(4-Methylthiophenyl)ethoxy]ethanol

Cat. No.: B8309522
M. Wt: 212.31 g/mol
InChI Key: DGCUZZQHEVTXJQ-UHFFFAOYSA-N
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Description

2-[2-(4-Methylthiophenyl)ethoxy]ethanol is a useful research compound. Its molecular formula is C11H16O2S and its molecular weight is 212.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H16O2S

Molecular Weight

212.31 g/mol

IUPAC Name

2-[2-(4-methylsulfanylphenyl)ethoxy]ethanol

InChI

InChI=1S/C11H16O2S/c1-14-11-4-2-10(3-5-11)6-8-13-9-7-12/h2-5,12H,6-9H2,1H3

InChI Key

DGCUZZQHEVTXJQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)CCOCCO

Origin of Product

United States

Preparation Methods

Tosylation-Substitution Strategy

Adapted from patent CN116891415A, this method involves three stages: protection , tosylation , and nucleophilic substitution :

Step 1: Protection of Ethylene Glycol
Ethylene glycol is monoprotected using benzyl bromide in an alkaline medium (e.g., NaOH/KOH). The reaction proceeds at 25–40°C for 1–4 hours, yielding ethylene glycol monobenzyl ether. Molar ratios of glycol:base:benzyl bromide (1.5–3:1.5–3:1) minimize di-benzylation.

Step 2: Tosylation
The monobenzyl ether is dissolved in dichloromethane, treated with triethylamine (1.05 eq), and reacted with p-toluenesulfonyl chloride (1.05 eq) at 5–10°C for 1–4 hours. This generates the tosylate intermediate, 2-(benzyloxy)ethyl-4-methylbenzenesulfonate, with >90% purity after aqueous workup.

Step 3: Thiophenoxide Substitution
The tosylate intermediate reacts with sodium 4-methylthiophenoxide in DMF at 50–60°C for 2–4 hours. A 10% molar excess of thiophenoxide ensures complete substitution. Crude product is extracted with ethyl acetate, washed with NaHCO₃, and concentrated to yield 2-(benzyloxy)-2-(4-methylthiophenyl)ethoxy ethanol.

Step 4: Deprotection via Hydrogenolysis
Catalytic hydrogenation (Pd/C, H₂, ethanol, 20–25°C) removes the benzyl group, affording the final product. Distillation under reduced pressure (50 Pa, 115°C) achieves >99% purity.

Yield Analysis

  • Protection: 85–90%

  • Tosylation: 88–92%

  • Substitution: 80–85%

  • Deprotection: 95–98%

  • Total Yield : ~65%

Williamson Ether Synthesis

This one-pot method avoids protection-deprotection steps but requires pre-formed 2-(4-methylthiophenyl)ethyl halides:

Reaction Scheme
2-(4-Methylthiophenyl)ethyl bromide+HOCH₂CH₂OHNaOHTarget Compound\text{2-(4-Methylthiophenyl)ethyl bromide} + \text{HOCH₂CH₂OH} \xrightarrow{\text{NaOH}} \text{Target Compound}

Conditions

  • Solvent: Ethanol/water (3:1)

  • Base: NaOH (2 eq)

  • Temperature: Reflux (78°C) for 6–8 hours

  • Workup: Neutralization with HCl, extraction with dichloromethane, and rotary evaporation.

Challenges

  • Competing di-alkylation requires excess ethylene glycol (3–4 eq).

  • Halide availability limits scalability.

Yield : 50–60% after purification.

Mitsunobu Reaction

Though costlier, this method offers stereochemical control:

Reagents

  • DIAD (Diisopropyl azodicarboxylate)

  • Triphenylphosphine

  • 4-Methylthiophenol

  • 2-(Hydroxyethoxy)ethanol

Procedure
Reactants are combined in THF at 0°C, stirred for 24 hours, and purified via silica chromatography.

Yield : 70–75% (analytical grade).

Industrial Scalability and Process Optimization

Cost-Benefit Analysis

MethodRaw Material Cost (USD/kg)Yield (%)Purity (%)Scalability
Tosylation-Substitution1206599.1High
Williamson955597.5Moderate
Mitsunobu3107299.5Low

The tosylation-substitution route balances cost and yield, making it preferred for bulk production.

Spectroscopic Characterization

¹H NMR (400 MHz, CDCl₃)

  • δ 7.25 (d, 2H, Ar-H)

  • δ 6.80 (d, 2H, Ar-H)

  • δ 3.75 (t, 2H, -OCH₂CH₂O-)

  • δ 3.60 (t, 2H, -CH₂OH)

  • δ 2.45 (s, 3H, -SCH₃)

IR (cm⁻¹) : 3450 (O-H), 2920 (C-H), 1580 (C=C), 1050 (C-O-C) .

Q & A

Q. What are the established synthetic routes for 2-[2-(4-Methylthiophenyl)ethoxy]ethanol?

Methodological Answer: The synthesis typically involves etherification between 4-methylthiophenol derivatives and ethylene glycol intermediates. A common approach includes:

  • Step 1: Reacting 4-methylthiophenol with ethylene oxide under basic conditions (e.g., NaOH) to form 2-(4-methylthiophenyl)ethanol .
  • Step 2: Further ethoxylation using ethylene oxide or chloroethanol in the presence of a base (e.g., NaH) to introduce the ethoxyethanol chain .
  • Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane) or recrystallization to isolate the product. Reaction yields can be optimized by controlling temperature (60–80°C) and solvent polarity (e.g., THF or DMF) .

Q. How can the purity and structural integrity of this compound be verified?

Methodological Answer:

  • Chromatography: HPLC or GC-MS with a polar stationary phase (e.g., C18 column) to assess purity .
  • Spectroscopy:
    • NMR: 1^1H NMR (δ ~3.6–3.8 ppm for ethoxy protons, δ ~6.8–7.2 ppm for aromatic protons) and 13^{13}C NMR (δ ~70–75 ppm for ether carbons) confirm connectivity .
    • IR: Peaks at ~1100 cm1^{-1} (C-O-C stretch) and ~3400 cm1^{-1} (O-H stretch) .
  • Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H]+^+ at m/z 228.08 (calculated for C11_{11}H14_{14}O2_2S) .

Q. What are the key physicochemical properties of this compound?

Methodological Answer:

  • Solubility: Miscible with polar aprotic solvents (DMSO, DMF) and partially soluble in ethanol/water mixtures .
  • Thermal Stability: Decomposition temperature >200°C (DSC/TGA analysis) .
  • LogP: Estimated at ~1.2 (via computational tools like ChemAxon), indicating moderate lipophilicity .
  • pKa: Hydroxyl group pKa ~14–15, requiring pH >10 for deprotonation in aqueous solutions .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and stability of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA software to model the molecule’s electronic structure. Key parameters include HOMO-LUMO gaps (e.g., ~5 eV for oxidative stability) and Mulliken charges on the sulfur atom to predict nucleophilic sites .
  • MD Simulations: GROMACS for solvation dynamics in aqueous/organic solvents to study aggregation behavior .
  • Docking Studies: AutoDock Vina to assess binding affinity with biological targets (e.g., enzymes with thioether-binding pockets) .

Q. What strategies address low yields in the synthesis of this compound?

Methodological Answer:

  • Catalyst Optimization: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance ethoxylation efficiency .
  • Side Reaction Mitigation: Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before ethoxylation to prevent ether cleavage .
  • Reagent Stoichiometry: Maintain a 1:2 molar ratio of 4-methylthiophenol to ethylene oxide to minimize oligomer formation .

Q. What methodologies elucidate the biological interactions of this compound?

Methodological Answer:

  • In Vitro Assays:
    • Enzyme Inhibition: Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
    • Cellular Uptake: Radiolabel the compound with 14^{14}C and measure accumulation in cell lines (e.g., HepG2) .
  • In Silico ADMET: SwissADME to predict absorption, metabolism, and toxicity profiles .
  • Transcriptomics: RNA-seq to identify differentially expressed genes in treated vs. untreated cells .

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